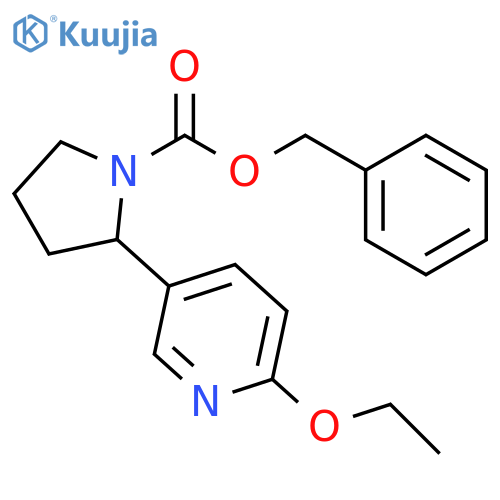

Cas no 1352537-57-5 (2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)

2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

-

- 2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester

-

- インチ: 1S/C19H22N2O3/c1-2-23-18-11-10-16(13-20-18)17-9-6-12-21(17)19(22)24-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,17H,2,6,9,12,14H2,1H3

- InChIKey: XQNKKLHSQYNEJW-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCCC1C1=CC=C(OCC)N=C1

2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM496273-1g |

Benzyl2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate |

1352537-57-5 | 97% | 1g |

$764 | 2023-01-02 |

2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報

2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester: A Comprehensive Overview

The compound with CAS No. 1352537-57-5, commonly referred to as 2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrrolidine moiety and a benzyl ester group. The 6-Ethoxy-pyridin-3-yl group is a key feature of this molecule, contributing to its distinct chemical properties and potential biological activity.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The pyrrolidine ring, a five-membered saturated heterocycle, is known for its versatility in forming various bioactive molecules. In this compound, the pyrrolidine ring is further substituted with a carboxylic acid benzyl ester group, which enhances its solubility and bioavailability. The benzyl ester group also plays a crucial role in modulating the molecule's pharmacokinetic properties, making it an attractive candidate for therapeutic applications.

The synthesis of 2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester involves a series of intricate organic reactions. Researchers have employed various strategies, including nucleophilic substitution, coupling reactions, and cyclization processes, to achieve the desired product. The use of advanced catalytic systems and green chemistry principles has further optimized the synthesis pathway, ensuring higher yields and reduced environmental impact.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies. Its ability to modulate key cellular pathways and interact with specific molecular targets makes it a potential candidate for treating various diseases. For instance, recent research has demonstrated its efficacy in inhibiting enzymes associated with neurodegenerative disorders, such as Alzheimer's disease. The 6-Ethoxy-pyridin-3-yl group has been identified as a critical determinant of this activity, suggesting that structural modifications could further enhance its therapeutic potential.

In addition to its pharmacological applications, this compound has also found utility in materials science. The pyrrolidine moiety contributes to the molecule's flexibility and stability, making it suitable for use in polymer synthesis and surface modification applications. Researchers have explored its potential as a building block for creating advanced materials with tailored properties, such as self-healing polymers and stimuli-responsive surfaces.

Looking ahead, the development of 2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester continues to be an active area of research. Scientists are focusing on optimizing its structure to improve its pharmacokinetic profile and reduce potential side effects. Additionally, efforts are underway to explore its application in other therapeutic areas, such as oncology and infectious diseases.

In conclusion, 2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester represents a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable biological properties make it an invaluable tool for advancing scientific research and developing innovative solutions to pressing challenges in medicine and materials science.

1352537-57-5 (2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester) 関連製品

- 872986-69-1(N'-3-(morpholin-4-yl)propyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 39386-78-2(Gum karaya)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)

- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 896343-59-2(2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)

- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)